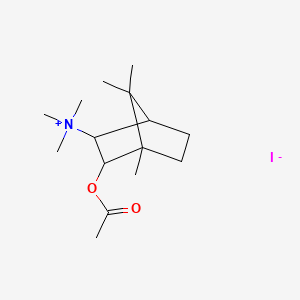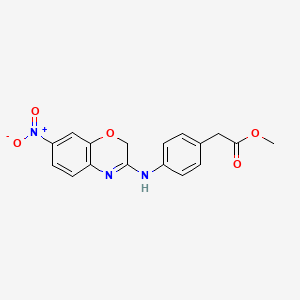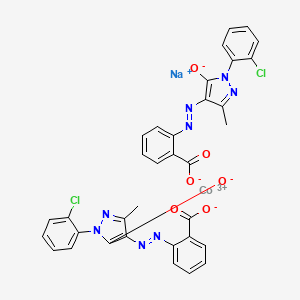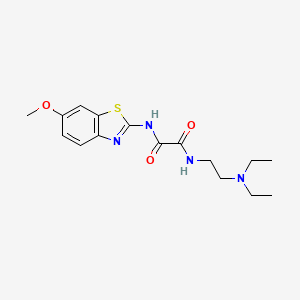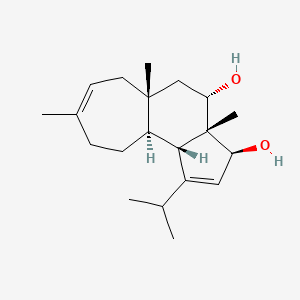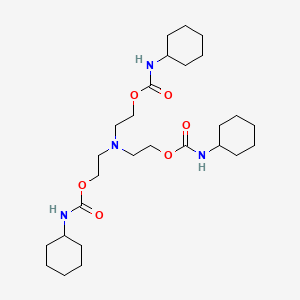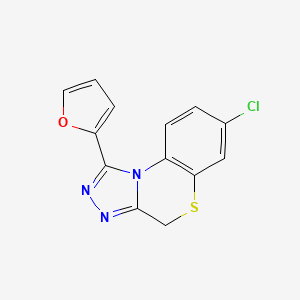
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines an oxazole ring fused to a pyridine ring, with a piperazine moiety attached via a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the fusion with a pyridine ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction, and the fluorophenyl group is added via electrophilic aromatic substitution. The reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- Oxazolo(5,4-b)pyridine, 2-(2-fluorophenyl)-
- Pyridin-2(1H)-one derivatives
- Piperazine derivatives
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)- stands out due to its unique combination of structural features, including the fused oxazole-pyridine ring system, the piperazine moiety, and the fluorophenyl group
Propiedades
Número CAS |
162254-18-4 |
|---|---|
Fórmula molecular |
C19H21FN4O2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C19H21FN4O2/c20-15-4-6-16(7-5-15)23-13-11-22(12-14-23)9-2-10-24-17-3-1-8-21-18(17)26-19(24)25/h1,3-8H,2,9-14H2 |
Clave InChI |
LGJQDEWBYUIPAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



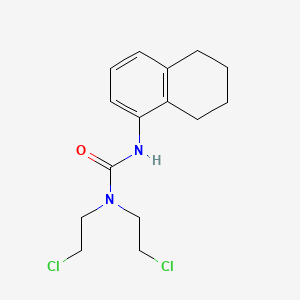

![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)


